molecular formula C19H16INO2 B7469978 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

Cat. No.: B7469978
M. Wt: 417.2 g/mol
InChI Key: ZKUPDECBNKFFNK-UHFFFAOYSA-N
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Description

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an iodoaniline group attached to a chromen-2-one scaffold, which imparts unique chemical and biological properties. Chromen-2-one derivatives are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic effects.

Preparation Methods

The synthesis of 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Iodoaniline Group: The iodoaniline group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-iodoaniline with a suitable electrophile, such as a halomethyl derivative of the chromen-2-one core.

    Final Assembly: The final step involves the coupling of the iodoaniline derivative with the chromen-2-one core under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodoaniline group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its chromen-2-one core, which exhibits fluorescence properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in targeted cells.

Comparison with Similar Compounds

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one can be compared with other similar compounds, such as:

    4-Iodoaniline: A simpler compound with an iodoaniline group, used in the synthesis of more complex molecules.

    Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents, exhibiting diverse biological activities.

    Coumarin Derivatives: Compounds with a coumarin core, known for their anticoagulant and fluorescent properties.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2/c20-15-4-6-16(7-5-15)21-11-14-10-19(22)23-18-9-13-3-1-2-12(13)8-17(14)18/h4-10,21H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPDECBNKFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CNC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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